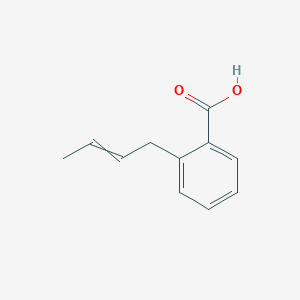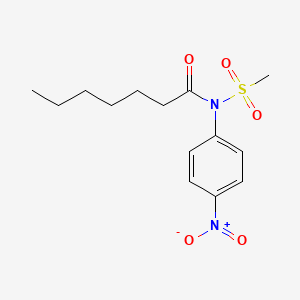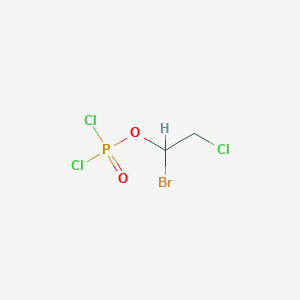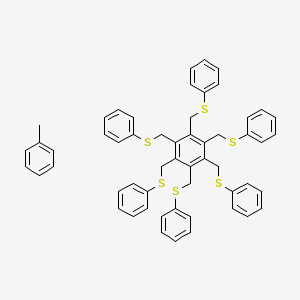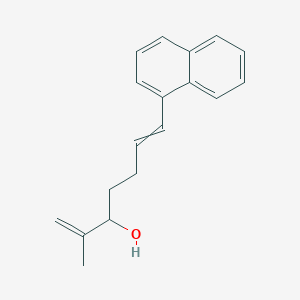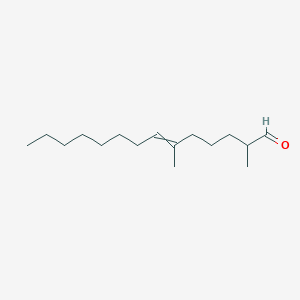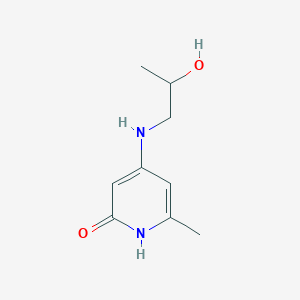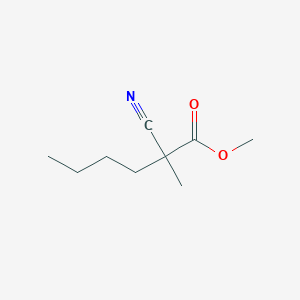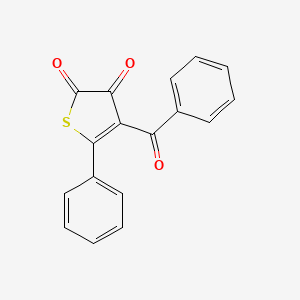![molecular formula C20H21ClN2O B14587676 3-Chloro-3-methyl-1-phenyl-4-[2-(pyrrolidin-1-yl)phenyl]azetidin-2-one CAS No. 61200-79-1](/img/structure/B14587676.png)
3-Chloro-3-methyl-1-phenyl-4-[2-(pyrrolidin-1-yl)phenyl]azetidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-3-methyl-1-phenyl-4-[2-(pyrrolidin-1-yl)phenyl]azetidin-2-one is a synthetic compound that belongs to the class of azetidinones This compound is characterized by its unique structure, which includes a chloro and methyl group attached to an azetidinone ring, along with phenyl and pyrrolidinyl substituents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-3-methyl-1-phenyl-4-[2-(pyrrolidin-1-yl)phenyl]azetidin-2-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Azetidinone Ring: The azetidinone ring can be synthesized through a cyclization reaction involving appropriate precursors such as β-lactams.
Introduction of the Chloro and Methyl Groups: Chlorination and methylation reactions are carried out using reagents like thionyl chloride (SOCl₂) and methyl iodide (CH₃I) under controlled conditions.
Attachment of Phenyl and Pyrrolidinyl Groups: The phenyl and pyrrolidinyl groups are introduced through nucleophilic substitution reactions using phenyl and pyrrolidinyl derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization includes:
Selection of Efficient Catalysts: Catalysts such as palladium or platinum complexes may be used to enhance reaction rates and yields.
Optimization of Reaction Conditions: Parameters like temperature, pressure, and solvent choice are optimized to ensure high purity and yield.
Purification Techniques: Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product.
化学反応の分析
Types of Reactions
3-Chloro-3-methyl-1-phenyl-4-[2-(pyrrolidin-1-yl)phenyl]azetidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding oxidized products.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride (LiAlH₄) can convert the compound into reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro or pyrrolidinyl groups, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.
Reduction: LiAlH₄ in dry ether, sodium borohydride (NaBH₄) in methanol.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF), potassium tert-butoxide (KOtBu) in tetrahydrofuran (THF).
Major Products Formed
Oxidation Products: Carboxylic acids, ketones, or aldehydes.
Reduction Products: Alcohols or amines.
Substitution Products: Various substituted azetidinones depending on the nucleophile used.
科学的研究の応用
3-Chloro-3-methyl-1-phenyl-4-[2-(pyrrolidin-1-yl)phenyl]azetidin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-Chloro-3-methyl-1-phenyl-4-[2-(pyrrolidin-1-yl)phenyl]azetidin-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction, metabolic processes, and gene expression.
類似化合物との比較
Similar Compounds
α-Pyrrolidinoisohexanophenone (α-PiHP): A stimulant drug with a similar pyrrolidinyl group.
Pyrovalerone: A positional isomer with similar structural features.
4-Methyl-1-phenyl-2-(pyrrolidin-1-yl)pentan-1-one: Another compound with a pyrrolidinyl group and phenyl ring.
Uniqueness
3-Chloro-3-methyl-1-phenyl-4-[2-(pyrrolidin-1-yl)phenyl]azetidin-2-one is unique due to its specific combination of functional groups, which imparts distinct chemical properties and potential applications. Its azetidinone ring, along with the chloro, methyl, phenyl, and pyrrolidinyl groups, makes it a versatile compound for various scientific and industrial applications.
特性
CAS番号 |
61200-79-1 |
|---|---|
分子式 |
C20H21ClN2O |
分子量 |
340.8 g/mol |
IUPAC名 |
3-chloro-3-methyl-1-phenyl-4-(2-pyrrolidin-1-ylphenyl)azetidin-2-one |
InChI |
InChI=1S/C20H21ClN2O/c1-20(21)18(23(19(20)24)15-9-3-2-4-10-15)16-11-5-6-12-17(16)22-13-7-8-14-22/h2-6,9-12,18H,7-8,13-14H2,1H3 |
InChIキー |
QNQUZNWAHZNEON-UHFFFAOYSA-N |
正規SMILES |
CC1(C(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3N4CCCC4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2-Dimethyl-N-[9-(5-methylfuran-2-yl)-9H-purin-6-yl]propanamide](/img/structure/B14587593.png)


![2-Nitro-5-[3-(trifluoromethyl)phenoxy]phenol](/img/structure/B14587613.png)

